Isoindolin-4-ol hydrochloride

Vue d'ensemble

Description

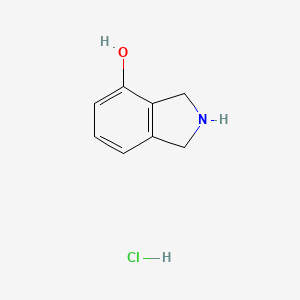

Isoindolin-4-ol hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of isoindoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoindolin-4-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoindoline with hydrochloric acid. Another method includes the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent, which reacts with primary amines under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of controlled temperatures, inert atmospheres, and specific catalysts to facilitate the reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Isoindolin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can yield fully saturated isoindoline derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Isoindolin-4-ol hydrochloride has been investigated for its potential therapeutic benefits in treating various diseases, particularly cancer and inflammatory conditions. Its structural properties allow it to exhibit biological activities that are beneficial in pharmacological contexts.

Anticancer Activity

Isoindolin-4-ol derivatives have shown promise in the treatment of several types of cancer. Research indicates that isoindoline compounds can modulate cytokine production, which is critical in cancer progression and immune response. For instance, isoindolimid compounds derived from isoindolin-4-ol have been reported to reduce TNF-α and IL-1β production while enhancing IL-10 production, which may aid in tumor suppression .

Table 1: Summary of Anticancer Activities of Isoindolin Derivatives

Anti-inflammatory Properties

The anti-inflammatory potential of isoindolin derivatives is another area of interest. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocycles.

Synthesis of Isoindolinones

Isoindolin-4-ol can be utilized to synthesize isoindolinones through various reaction mechanisms, including nucleophilic additions and cyclization reactions. Recent advancements have highlighted the use of ultrasonic-assisted synthesis to improve yields and reduce reaction times significantly .

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Nucleophilic addition | 60% | Ultrasonic irradiation at 60°C | |

| Cyclization with acyliminium ions | 77% | Mild conditions | |

| Cascade reactions | Varied | Metal-catalyzed reactions |

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound in various applications:

Case Study: Anticancer Activity

A study focusing on isoindoline derivatives demonstrated their capability to induce apoptosis in cancer cell lines through modulation of cell signaling pathways related to inflammation and immune response. The findings suggested that these compounds could be further developed into therapeutic agents for treating specific cancers .

Case Study: Synthesis Optimization

Research on the synthesis of isoindolinone derivatives using isoindolin-4-ol highlighted the advantages of employing ultrasonic irradiation techniques. This method not only enhanced the yield but also reduced the environmental impact associated with traditional synthetic methods .

Mécanisme D'action

The mechanism of action of isoindolin-4-ol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Isoindoline: A fully saturated derivative of isoindole.

Isoindolinone: Contains a carbonyl group at the nitrogen position.

Phthalimide: A related compound with two carbonyl groups.

Uniqueness: Isoindolin-4-ol hydrochloride is unique due to its specific hydroxyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions makes it a versatile compound in organic synthesis .

Activité Biologique

Isoindolin-4-ol hydrochloride is a chemical compound with significant potential in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound (C8H10ClNO) features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a hydroxyl group enhances its reactivity and biological activity. The compound can be synthesized through various methods, including reactions involving isoindoline and hydrochloric acid.

Biological Activities

1. Antimicrobial Properties

Research indicates that isoindolin-4-ol derivatives exhibit promising antimicrobial activity. A study compared the antibacterial effects of several isoindole derivatives against Gram-positive and Gram-negative bacteria. The findings showed that some derivatives had inhibition zones comparable to standard antibiotics like gentamicin, demonstrating potential for further development as antimicrobial agents .

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have reported significant antiproliferative effects against human cancer cell lines, such as Caco-2 and HCT-116. Treatment with these compounds resulted in cell cycle arrest and induction of apoptosis, highlighting their potential as therapeutic agents in cancer treatment .

3. Mechanism of Action

The mechanism of action for this compound involves interaction with specific molecular targets, acting as enzyme inhibitors or activators. This modulation can affect various biochemical pathways, contributing to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Evaluation

In a comparative study of isoindole derivatives, compound 3 demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative strains. The study utilized the well diffusion method to assess the inhibition zones, revealing that certain derivatives were more effective than traditional antibiotics .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of isoindolin derivatives revealed that they could induce apoptosis in cancer cells through specific molecular pathways. The study emphasized the structure-activity relationship (SAR), indicating that lipophilicity plays a crucial role in enhancing both antileishmanial and antiproliferative activities .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Isoindoline | Fully saturated derivative | Moderate antimicrobial effects |

| Isoindolinone | Contains carbonyl group | Anticancer properties |

| Phthalimide | Two carbonyl groups | Diverse pharmacological activities |

| Isoindolin-4-ol HCl | Hydroxylated derivative | Strong antimicrobial and anticancer |

This compound stands out due to its unique hydroxyl group, which allows for diverse modifications and applications in organic synthesis and medicinal chemistry .

Propriétés

IUPAC Name |

2,3-dihydro-1H-isoindol-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGOPUCDMKDIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.